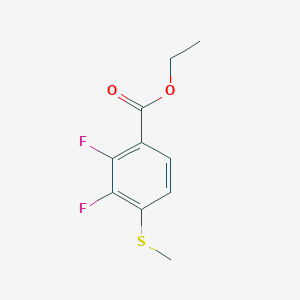

Ethyl 2,3-difluoro-4-(methylthio)benzoate

Description

Overview of Organofluorine Compounds in Advanced Chemical Research

Organofluorine chemistry is a field that studies organic compounds containing the carbon-fluorine bond. wikipedia.org These compounds have a vast range of applications, from pharmaceuticals and agrochemicals to materials like fluoropolymers. wikipedia.org The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet it can form very strong bonds with carbon. numberanalytics.com

In medicinal chemistry, the presence of a carbon-fluorine bond can increase a drug's metabolic stability, bioavailability, and binding affinity to target enzymes. numberanalytics.comtaylorandfrancis.com This is because the C-F bond is resistant to metabolic cleavage. taylorandfrancis.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including top-selling drugs like fluoxetine (B1211875) (Prozac) and ciprofloxacin (B1669076) (Cipro). wikipedia.orgtaylorandfrancis.com The most common fluorinated groups in pharmaceuticals are monofluorinated moieties and trifluoromethyl groups. acs.org The strategic placement of fluorine can lead to profound pharmacological effects, making organofluorine compounds a major focus of drug discovery and development. stanford.edu

Role of Sulfur-Containing Moieties in Organic Synthesis and Functional Molecules

Organosulfur compounds, which contain carbon-sulfur bonds, are ubiquitous in nature and essential for life. wikipedia.org The amino acids cysteine and methionine, for example, are organosulfur compounds. wikipedia.org In organic synthesis, sulfur-containing moieties are valuable intermediates and functional groups. thermofisher.com Thioethers (sulfides), which have a C-S-C linkage, are important precursors for other molecules like sulfoxides and sulfones through oxidation. thermofisher.comrsc.org They are widely used in the synthesis of drugs, agricultural chemicals, and other specialized materials. thermofisher.com

Sulfur's ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) allows for fine-tuning of a molecule's electronic and steric properties. rsc.org Thioethers and their derivatives are recognized as crucial precursors in biological, pharmaceutical, and materials chemistry. researchgate.net Many natural products with potent biological and pharmacological properties contain sulfur, and some have been developed into important drugs. researchgate.netrsc.org

Significance of Benzoate (B1203000) Ester Scaffolds in Chemical Science

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. wikipedia.org The ester functional group is a key feature in many synthetic and natural molecules. In organic synthesis, the benzoate group is often used as a protecting group for alcohols due to its stability under various reaction conditions and the relative ease of its removal. organic-chemistry.org

Benzoate esters themselves are important intermediates and final products. They undergo a variety of reactions, including hydrolysis to form carboxylic acids, transesterification to create different esters, and reaction with Grignard reagents to produce tertiary alcohols. libretexts.org The aromatic ring of the benzoate scaffold can also be modified, allowing for the synthesis of a diverse array of substituted compounds. wikipedia.org This versatility makes the benzoate ester a fundamental and widely utilized scaffold in chemical science. organic-chemistry.orgacs.org

Research Gaps and Novelty Pertaining to the Ethyl 2,3-difluoro-4-(methylthio)benzoate Structural Motif

A significant research gap exists in the scientific literature regarding the specific compound this compound. While its constituent parts—difluorobenzene, thioether, and ethyl benzoate—are well-studied, there is a lack of published research focusing on the synthesis, reactivity, and biological profile of this particular molecule. The novelty of this structural motif arises from the unique combination and substitution pattern of its functional groups. The interplay between the electron-withdrawing difluoro groups and the electron-donating methylthio group on the benzene (B151609) ring presents a unique electronic environment that has not been extensively explored. The specific 2,3-difluoro substitution pattern, in particular, is less common than other disubstitution patterns and could impart distinct properties compared to its isomers.

Objectives of Academic Inquiry on this compound

Given the lack of specific data, the primary objectives of academic inquiry into this compound would be foundational. A key objective is the development and optimization of efficient synthetic routes to produce the compound. Subsequent research would focus on a thorough characterization of its physicochemical properties. Investigating the reactivity of the molecule is another crucial goal; this includes studying the susceptibility of the methylthio group to oxidation to form the corresponding sulfoxide and sulfone, as well as exploring substitution reactions on the aromatic ring. Furthermore, a primary objective would be to evaluate its potential as a building block for the synthesis of more complex molecules, particularly for the development of new pharmaceutical or agrochemical candidates, leveraging the known benefits of its fluoro and thioether moieties.

Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 2116940-92-0 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₀H₁₀F₂O₂S | bldpharm.com |

| Molecular Weight | 232.25 g/mol | bldpharm.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | HRYZWGMLYHVFPP-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-difluoro-4-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2S/c1-3-14-10(13)6-4-5-7(15-2)9(12)8(6)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZWGMLYHVFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,3 Difluoro 4 Methylthio Benzoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule identifies two primary disconnections. The most apparent disconnection is at the ester linkage, breaking the molecule down into ethanol (B145695) and a key intermediate, 2,3-difluoro-4-(methylthio)benzoic acid. This approach places the challenging difluorination step onto the benzoic acid precursor.

A second disconnection strategy involves cleaving the carbon-fluorine bonds. This pathway would start from a pre-existing ester, such as ethyl 4-(methylthio)benzoate, and introduce the fluorine atoms in a subsequent step. This approach relies on the directing effects of the existing substituents to achieve the desired 2,3-difluoro substitution pattern. Both strategies present unique challenges and advantages that inform the selection of specific synthetic methods.

Exploration of Esterification Strategies for the Benzoate (B1203000) Moiety

The formation of the ethyl benzoate moiety can be accomplished through several established methods, starting from the corresponding carboxylic acid precursor, 2,3-difluoro-4-(methylthio)benzoic acid.

Fischer-Speier esterification is a classical and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org In the context of synthesizing Ethyl 2,3-difluoro-4-(methylthio)benzoate, this involves heating 2,3-difluoro-4-(methylthio)benzoic acid with an excess of ethanol. quora.com

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. masterorganicchemistry.comtcu.edu This is typically achieved by using a large excess of the alcohol reactant or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. libretexts.orgtcu.edu Common strong acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com While effective, traditional Fischer esterification can require long reaction times and high temperatures. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating, significantly reducing reaction times and often improving yields. usm.my For equilibrium-driven reactions like esterification, modifications such as performing the reaction in a sealed vessel with periodic addition of the catalyst can overcome the limitations imposed by the closed system. usm.my

Table 1: Typical Catalysts and Conditions for Fischer Esterification

| Catalyst | Typical Conditions | Key Features |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess alcohol (solvent), reflux temperature. quora.comyoutube.com | Strong acid, cost-effective, widely used. masterorganicchemistry.com |

| Toluenesulfonic Acid (TsOH) | Excess alcohol, often with azeotropic removal of water. | Solid catalyst, easier to handle than H₂SO₄. |

| Solid Acid Catalysts (e.g., Zeolites, Resins) | Varies with catalyst, can be used in flow systems. researchgate.net | Reusable, environmentally friendlier, simplifies product purification. researchgate.net |

Transesterification is an alternative route that converts one ester into another. ucla.edu For this specific target, one could synthesize the methyl ester, Mthis compound, and subsequently convert it to the ethyl ester. This process involves reacting the methyl ester with ethanol, typically in the presence of an acid or base catalyst. ucla.eduedu.krd Like Fischer esterification, this is an equilibrium reaction, and using a large excess of ethanol is necessary to drive the reaction to completion. ucla.edu Various catalysts can be employed, including zinc compounds, which have been noted for the transesterification of alkyl benzoates. google.com

Table 2: Common Transesterification Catalysts

| Catalyst Type | Examples | Notes |

|---|---|---|

| Acid Catalysts | Sulfuric Acid (H₂SO₄) | Common, effective for converting methyl esters to other alkyl esters. ucla.edu |

| Base Catalysts | Sodium Ethoxide (NaOEt) | Strong nucleophile, can be used in excess. ucla.edu |

To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride. bookfere.com Reacting 2,3-difluoro-4-(methylthio)benzoyl chloride with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, provides a rapid and generally high-yielding route to the desired ethyl ester. While effective, this method requires an additional synthetic step to prepare the acyl chloride from the carboxylic acid, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Strategies for Aromatic Difluorination at the 2,3-Positions

The introduction of fluorine atoms onto an aromatic ring is a pivotal step in the synthesis of many specialized chemicals. Electrophilic fluorination is a primary strategy for this transformation.

Electrophilic fluorination involves the reaction of a nucleophilic, electron-rich aromatic ring with an electrophilic fluorine source (a reagent that delivers "F⁺"). numberanalytics.comwikipedia.org This method is a reliable way to form C-F bonds. chinesechemsoc.org The success of this strategy depends on the choice of the fluorinating agent and the directing effects of the substituents already present on the aromatic substrate.

For a precursor like ethyl 4-(methylthio)benzoate, the electron-donating and ortho-, para-directing methylthio (-SMe) group would activate the ring towards electrophilic substitution at positions 3 and 5. The electron-withdrawing and meta-directing ester group (-COOEt) would deactivate the ring. Therefore, direct difluorination of ethyl 4-(methylthio)benzoate to achieve the 2,3-difluoro pattern is not straightforward and would likely require a more complex, multi-step synthetic sequence.

However, the general methodology involves a variety of N-F reagents, which are favored for their stability, safety, and effectiveness compared to alternatives like elemental fluorine. wikipedia.org The mechanism is thought to proceed via a standard electrophilic aromatic substitution (SEAr) pathway, involving the formation of a Wheland-type intermediate. researchgate.net

Table 3: Common Electrophilic Fluorinating Agents

| Reagent | Acronym | Characteristics | Applications |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF₄ | Stable, versatile, and widely used "F⁺" source. alfa-chemistry.com | Fluorination of electron-rich aromatics, enamines, and dicarbonyl compounds. numberanalytics.comalfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and highly electrophilic. alfa-chemistry.com Soluble in many organic solvents. | Effective for fluorinating aromatic hydrocarbons, olefins, and amides. numberanalytics.comwikipedia.orgalfa-chemistry.com |

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing fluorine atoms onto an aromatic ring. This mechanism involves the attack of a nucleophilic fluoride (B91410) source (e.g., KF, CsF) on an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group (such as Cl, Br, or NO₂). nih.gov The reaction proceeds through a two-stage process featuring a negatively charged intermediate known as a Meisenheimer complex. nih.gov For the synthesis of a 2,3-difluoro system, a precursor such as ethyl 2,3-dichloro-4-(methylthio)benzoate could theoretically be subjected to a halogen exchange (Halex) reaction. The existing ester group and the second halogen atom would provide the necessary activation for the substitution to occur.

The reactivity order for leaving groups in activated aryl substrates is typically F > NO₂ > Cl ≈ Br > I. rsc.org The efficiency of nucleophilic fluorination can be highly dependent on the choice of fluoride salt, solvent, and the potential use of phase-transfer catalysts to improve the solubility and reactivity of the fluoride anion. While intermediates in these reactions are not always isolated, their existence is well-established and foundational to the mechanism. nih.gov

Palladium-Catalyzed C-F Bond Formation

An alternative, more modern approach to C-F bond formation is through palladium-catalyzed cross-coupling reactions. These methods are a significant area of research as they can offer different substrate scopes and selectivities compared to classical nucleophilic substitution. rsc.org The mechanism typically involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by reaction with a fluoride source and subsequent reductive elimination to form the C-F bond and regenerate the Pd(0) catalyst.

Achieving efficient palladium-mediated carbon-fluorine coupling remains a significant challenge in synthetic chemistry. rsc.org The development of suitable ligands and reaction conditions that favor the desired reductive elimination over other potential pathways is crucial. These catalytic methods are particularly attractive from a green chemistry perspective as they can operate under milder conditions and with lower waste production than some traditional stoichiometric methods. dovepress.com

Introduction of the 4-(Methylthio) Group

This strategy typically involves a nucleophilic aromatic substitution reaction where a suitable leaving group on the aromatic ring is displaced by a methylthiolate nucleophile. A common and effective nucleophile for this purpose is sodium thiomethoxide (NaSMe). In a process analogous to the target synthesis, 2-alkylthio benzoic acid derivatives can be prepared by reacting 2-halo-substituted benzoic acids with alkyl mercaptans. For example, 2-methylthio-4-trifluoromethylbenzoic acid has been synthesized in 100% yield by heating the corresponding sodium 2-chloro-4-trifluoromethylbenzoate with anhydrous sodium thiomethoxide in N-methylpyrrolidinone (NMP). google.com This demonstrates the efficient displacement of a 2-halo group to furnish the 2-alkylthio product, a principle directly applicable to the synthesis of 4-(methylthio) derivatives from 4-halo precursors. google.com

The reaction generally requires an activated substrate, where electron-withdrawing groups facilitate the nucleophilic attack. The process is robust and can be used for large-scale preparations, avoiding the use of organolithium reagents at low temperatures which can be less suitable for industrial production. google.com

Table 1: Representative Conditions for Nucleophilic Thiolation

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-4-trifluoromethylbenzoic acid sodium salt | Sodium thiomethoxide (NaSMe) | N-Methylpyrrolidinone (NMP) | 90 °C | 2 hours | 100% | google.com |

| Methyl 2-chloro-5-nitrobenzoate | Methyl mercaptan / Base | Not specified | Not specified | Not specified | Not specified | google.com |

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile tool for forming carbon-sulfur bonds. rsc.org These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions. Both copper and palladium-based systems have been successfully employed.

A patented method for preparing 4-methylthio phenylacetic acid utilizes a cuprous ion catalyst, such as cuprous bromide, to facilitate the reaction between a 4-halogeno-benzene acetic acid derivative and sodium methyl mercaptide in a solvent like DMF. google.com

More recently, palladium-catalyzed thiomethylation has emerged as a state-of-the-art technique. These protocols can couple aryl halides with various methylthiolating reagents. rsc.org Advanced strategies include three-component cross-coupling reactions where a masked inorganic sulfur source is combined with a methyl source (like dimethyl carbonate) to achieve the thiomethylation of aryl chlorides. rsc.org Such palladium-catalyzed systems are highly valued for their efficiency and applicability in late-stage functionalization of complex molecules. rsc.org

Table 2: Examples of Catalytic C-S Bond Formation

| Starting Material | Sulfur Source | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzene acetic acid | Sodium methyl mercaptide | Cuprous bromide (CuBr) | DMF | 130 °C | 79.3% | google.com |

| Aryl Halides | Alkyl Sulfide / Methyl Thioester | PdCl₂ / Xantphos | Dioxane | 120 °C | Variable | rsc.org |

Total Synthesis Routes and Optimization Studies

A hypothetical route could be:

Esterification: Conversion of 2,3-dichlorobenzoic acid to its ethyl ester, ethyl 2,3-dichlorobenzoate, using standard methods (e.g., Fischer esterification).

Thiolation: Introduction of the methylthio group at the 4-position. This would likely proceed via a nucleophilic aromatic substitution of a suitable precursor. If starting from a different precursor, such as one with a leaving group at the 4-position (e.g., ethyl 2,3-difluoro-4-chlorobenzoate), reaction with sodium thiomethoxide would install the desired group.

Fluorination: If starting with a chlorinated precursor, a double halogen exchange (Halex) reaction using a high-temperature reaction with a fluoride source like KF would be required to replace the two chlorine atoms with fluorine. This step is often challenging and requires optimization.

Optimization of such a synthesis would involve a systematic study of reaction parameters for each step. For the key cross-coupling steps, this includes screening different palladium or copper catalysts, evaluating various phosphine (B1218219) ligands (e.g., PPh₃, Xantphos, DPPF), and testing different bases and solvents to maximize yield and minimize side reactions. rsc.orgacs.org Response surface modeling and Design of Experiments (DoE) are powerful statistical tools that can be employed to efficiently find the optimal reaction conditions, such as temperature and reaction time, leading to higher yields and cleaner product profiles. youtube.com

Investigation of Catalytic and Green Chemistry Approaches in Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to reduce environmental impact by using less hazardous materials, improving atom economy, and increasing energy efficiency. dovepress.comnih.gov

Significant progress has been made in developing greener synthetic methods relevant to this target molecule. In fluorination chemistry, moving away from harsh reagents and conditions is a key goal. dovepress.com The development of catalytic C-F bond formation is one such avenue. rsc.org

Chemical Reactivity and Transformation Studies of Ethyl 2,3 Difluoro 4 Methylthio Benzoate

Reactivity of the Ester Functional Group

The ethyl ester group in Ethyl 2,3-difluoro-4-(methylthio)benzoate is a primary site for nucleophilic attack, leading to hydrolysis, transesterification, and ammonolysis.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of esters can be catalyzed by either acid or base. researchgate.net In acidic hydrolysis, the reaction is the reverse of esterification, yielding a carboxylic acid and an alcohol. researchgate.net For this compound, this would result in 2,3-difluoro-4-(methylthio)benzoic acid and ethanol (B145695). The reaction is reversible and typically requires heat and a strong acid catalyst. researchgate.net

Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the salt of the carboxylic acid and an alcohol. researchgate.net The rate of alkaline hydrolysis of ethyl benzoates is influenced by substituents on the aromatic ring. organic-chemistry.org Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it. organic-chemistry.org In the case of this compound, the two fluorine atoms act as strong electron-withdrawing groups, which is expected to increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000).

Table 1: Comparative Half-life (t₁/₂) of Base-Catalyzed Hydrolysis for Substituted Ethyl Benzoates

| Compound | Half-life (t₁/₂) in min |

|---|---|

| Ethyl Benzoate | 14 |

| Ethyl p-bromobenzoate | 12 |

| Ethyl m-bromobenzoate | 25 |

| Ethyl o-bromobenzoate | 15 |

Data sourced from a study on the hydrolytic stability of homologous esters. acs.org

Based on these trends, the strong inductive electron-withdrawing effect of the two fluorine atoms in this compound would likely lead to a significantly shorter hydrolysis half-life compared to ethyl benzoate under basic conditions.

Transesterification and Ammonolysis Reactions

Transesterification involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester. For this compound, reaction with a different alcohol (e.g., methanol) would yield the corresponding methyl ester.

Ammonolysis is the reaction of an ester with ammonia (B1221849) to form an amide and an alcohol. nih.gov This reaction typically involves the nucleophilic attack of ammonia on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the amide. nih.gov The ammonolysis of this compound would produce 2,3-difluoro-4-(methylthio)benzamide and ethanol. The rates of ammonolysis of esters are known to increase with the acidity of the leaving group alcohol. Studies on the ammonolysis of various esters in liquid ammonia have provided insights into the reaction mechanism, suggesting that the rate-limiting step involves the reaction of a tetrahedral intermediate. The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atoms in the target molecule, is expected to facilitate this reaction.

Reactions Involving the Aromatic Ring

The difluorinated benzene (B151609) ring is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated aromatic compounds, particularly those activated by electron-withdrawing groups. The fluorine atoms in this compound make the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. In SNAr reactions, fluorine is often a better leaving group than other halogens.

The position of nucleophilic attack will be directed by the combined electronic effects of the substituents. The two fluorine atoms strongly activate the ring for SNAr. The ester and methylthio groups will also influence the regioselectivity. Nucleophilic attack is generally favored at positions ortho and para to strong electron-withdrawing groups. In this compound, the positions ortho and para to the fluorine atoms are potential sites for substitution. For instance, reaction with a nucleophile like sodium methoxide (B1231860) could potentially lead to the displacement of one of the fluorine atoms. Studies on difluorobenzene derivatives show that the regioselectivity of SNAr can be controlled by the reaction medium.

Electrophilic Aromatic Substitution Potentials

While the electron-withdrawing nature of the fluorine atoms and the ester group deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr), these reactions can still occur under forcing conditions. The directing effects of the substituents will determine the position of the incoming electrophile.

Chemical Transformations of the Methylthio Moiety

The methylthio group (-SMe) offers another site for chemical modification, including oxidation and cleavage.

The sulfur atom in the methylthio group can be readily oxidized to a sulfoxide (B87167) (-S(O)Me) and further to a sulfone (-S(O)₂Me). Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA). The oxidation state of the sulfur can significantly impact the electronic properties of the molecule. The sulfoxide and sulfone groups are strong electron-withdrawing groups and would further deactivate the aromatic ring towards electrophilic substitution and activate it for nucleophilic substitution. Selective oxidation to either the sulfoxide or sulfone can often be achieved by controlling the stoichiometry of the oxidant.

The methylthio group can also be cleaved to reveal a thiol (-SH) or be replaced entirely. Reductive cleavage of the C-S bond can be achieved using various reagents. For example, nickel-induced Grignard reactions have been used to replace methylthio groups on aromatic heterocycles. Additionally, demethylation of aryl methyl ethers, a related transformation, can be achieved using thiol reagents. The cleavage of the methylthio group in this compound would yield the corresponding thiol derivative, which could then undergo further functionalization.

Table 2: Summary of Potential Transformations of the Methylthio Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | H₂O₂, mCPBA | Sulfoxide (-S(O)Me), Sulfone (-S(O)₂Me) |

| Cleavage/Replacement | Ni-catalysis, Thiol reagents | Thiol (-SH), Hydrogen, Alkyl, or Aryl group |

This table summarizes potential reactions based on general transformations of aryl methyl thioethers.

Oxidation Reactions (e.g., to sulfoxide, sulfone)

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations are significant as they alter the electronic properties and potential biological activity of the molecule.

The oxidation of aryl thioethers is a well-established chemical transformation. Generally, the methylthio group (-SCH₃) can be oxidized to a methylsulfinyl group (-SOCH₃) to form the sulfoxide, and further oxidation yields the methylsulfonyl group (-SO₂CH₃), the sulfone. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of structurally similar compounds. For instance, the oxidation of the isomeric compound Ethyl 2,3-difluoro-6-(methylthio)benzoate to its corresponding sulfoxide and sulfone has been reported, suggesting that the target molecule will undergo analogous reactions. researchgate.net

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂). For the complete oxidation to the sulfone, stronger oxidizing agents or an excess of the oxidant are typically employed. Reagents such as potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, can be used. rsc.org A metal-free and environmentally friendly option involves the use of urea-hydrogen peroxide and phthalic anhydride, which can directly yield the sulfone without the isolation of the sulfoxide intermediate. rsc.org

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and temperature to selectively obtain either the sulfoxide or the sulfone.

Table 1: Expected Oxidation Products of this compound

| Starting Material | Product Name | Chemical Structure of Product |

| This compound | Ethyl 2,3-difluoro-4-(methylsulfinyl)benzoate | (Structure of the sulfoxide) |

| This compound | Ethyl 2,3-difluoro-4-(methylsulfonyl)benzoate | (Structure of the sulfone) |

Alkylation and Sulfonium (B1226848) Salt Formation

The sulfur atom of the methylthio group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with alkylating agents to form sulfonium salts. Sulfonium salts are valuable synthetic intermediates that can be used in a variety of coupling reactions. rsc.orgnih.gov

The formation of sulfonium salts from aryl thioethers is typically achieved by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents like methyl trifluoromethanesulfonate (B1224126) (methyl triflate). nih.gov The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkylating agent.

For this compound, the reaction with an alkylating agent (R-X) would be expected to yield a trialkylsulfonium salt. The general reaction is as follows:

Ar-S-CH₃ + R-X → [Ar-S(CH₃)(R)]⁺X⁻

The stability and reactivity of the resulting sulfonium salt depend on the nature of the counter-anion (X⁻) and the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atoms and the ester group on the benzene ring of the target molecule would likely influence the reactivity of the resulting sulfonium salt.

Table 2: Representative Alkylation Reaction

| Reactant 1 | Reactant 2 | Product Name |

| This compound | Methyl Iodide | (4-(ethoxycarbonyl)-2,3-difluorophenyl)(dimethyl)sulfonium iodide |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and controlling product selectivity.

The progress of the oxidation and alkylation reactions of this compound can be effectively monitored using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to follow these transformations. In the oxidation to the sulfoxide, the singlet corresponding to the methylthio protons (-SCH₃) would shift downfield to reflect the increased deshielding effect of the sulfinyl group (-SOCH₃). A further downfield shift would be observed upon oxidation to the sulfone (-SO₂CH₃). Similarly, in the formation of a sulfonium salt, the protons on the methyl groups attached to the positively charged sulfur would exhibit a significant downfield shift compared to the starting thioether. ¹³C NMR and ¹⁹F NMR spectroscopy would also show characteristic shifts in the carbon and fluorine signals upon transformation of the sulfur center.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the formation of the sulfoxide and sulfone groups. The sulfoxide group typically shows a strong absorption band in the region of 1030-1070 cm⁻¹. The sulfone group exhibits two characteristic strong absorption bands, one for the symmetric stretch (around 1120-1160 cm⁻¹) and another for the asymmetric stretch (around 1300-1350 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the products by providing their molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the products with high accuracy.

In the stepwise oxidation of the thioether, the sulfoxide is a stable intermediate that can be isolated and characterized before further oxidation to the sulfone. Careful control of the reaction conditions, such as the choice of oxidant and reaction temperature, allows for the selective synthesis and isolation of the sulfoxide.

The isolation of sulfonium salts can sometimes be challenging due to their potential instability. However, by choosing appropriate counter-ions and reaction conditions, stable crystalline sulfonium salts can often be isolated. researchgate.net The isolation and characterization of these intermediates by techniques like X-ray crystallography can provide valuable insights into their structure and bonding.

Influence of Fluorine Substituents on Reaction Selectivity and Rate

The two fluorine atoms at the 2- and 3-positions of the benzene ring have a significant impact on the chemical reactivity of this compound.

The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the sulfur center. The electron-withdrawing nature of the difluorinated phenyl ring would decrease the nucleophilicity of the sulfur atom in the methylthio group compared to an unsubstituted thioanisole. This would likely decrease the rate of alkylation reactions.

Conversely, the electron-withdrawing effect of the fluorine atoms can influence the oxidation of the thioether. The decreased electron density on the sulfur atom might make the initial oxidation to the sulfoxide more difficult. However, once the sulfoxide is formed, the electron-withdrawing groups could facilitate the subsequent oxidation to the sulfone.

Furthermore, the fluorine substituents can affect the regioselectivity of reactions involving the aromatic ring, although the primary focus here is on the reactivity of the thioether moiety. The presence of fluorine can also impact the physical properties of the molecule, such as its solubility and crystallinity, which can be important for reaction work-up and purification.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2,3 Difluoro 4 Methylthio Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For Ethyl 2,3-difluoro-4-(methylthio)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The chemical shifts observed in NMR spectra are highly sensitive to the local electronic environment of each nucleus. In this compound, the interplay of the electron-withdrawing fluorine atoms and the ethyl ester group, along with the electron-donating methylthio group, results in a distinct set of chemical shifts for the aromatic protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The two aromatic protons will appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum will reveal ten distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift. The aromatic carbons will exhibit a range of chemical shifts influenced by the attached substituents. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants, a key diagnostic feature.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and the coupling between these two fluorine atoms (³JFF) provide valuable information about their relative positions on the aromatic ring.

Predicted NMR Data Tables:

While specific experimental data is not publicly available, predicted chemical shifts based on empirical calculations and data from analogous structures provide a reasonable estimation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H (Ethyl -CH₃) | ~1.3-1.4 | t | ~7.1 |

| H (Ethyl -CH₂) | ~4.3-4.4 | q | ~7.1 |

| H-5 | ~7.0-7.2 | m | - |

| H-6 | ~7.6-7.8 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Ethyl -CH₃) | ~14 |

| C (Ethyl -CH₂) | ~62 |

| C (SCH₃) | ~15 |

| C-1 | ~125 |

| C-2 | ~155 (d, ¹JCF) |

| C-3 | ~150 (d, ¹JCF) |

| C-4 | ~140 |

| C-5 | ~128 |

| C-6 | ~130 |

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| F-2 | ~ -130 to -140 | d |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the ethyl methylene and methyl protons. It would also show a correlation between the two aromatic protons, H-5 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the protonated aromatic carbons (C-5 and C-6) and the carbons of the ethyl and methylthio groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between carbon and proton atoms. Key expected correlations for this compound would include:

Correlations from the ethyl protons to the carbonyl carbon.

Correlations from the aromatic proton H-6 to the carbonyl carbon and C-2.

Correlations from the aromatic proton H-5 to C-3 and C-1.

Correlations from the methylthio protons to C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space. For this molecule, a NOESY spectrum could potentially show correlations between the F-2 nucleus and the H-6 proton, as well as between the methylthio protons and the H-5 proton, further confirming the substitution pattern.

Investigation of Fluorine-Induced Electronic Effects via NMR

The presence of two adjacent fluorine atoms significantly influences the electronic environment of the aromatic ring. This is reflected in the ¹³C and ¹⁹F NMR spectra. The strong electron-withdrawing nature of fluorine leads to a downfield shift of the directly attached carbons (C-2 and C-3). Furthermore, the magnitude of the ¹JCF, ²JCF, and ³JCF coupling constants can provide insights into the bond character and spatial relationships within the fluorinated ring system. The through-space coupling between the fluorine atoms (JFF) is also a critical parameter for confirming their ortho-relationship.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₀H₁₀F₂O₂S), the calculated exact mass is 232.0373 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition of the molecule.

Fragmentation Pathway Analysis using Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable structural information.

For this compound, several characteristic fragmentation pathways can be predicted:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of a benzoyl cation.

Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen.

Loss of the methylthio group (-SCH₃): Cleavage of the C-S bond can lead to a fragment ion corresponding to the difluorobenzoate moiety.

Cleavage of the ester group: Fragmentation can also occur at the C-C bond between the aromatic ring and the carbonyl group.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure/Loss |

|---|---|

| 203 | [M - C₂H₅]⁺ |

| 187 | [M - OCH₂CH₃]⁺ |

| 185 | [M - SCH₃]⁺ |

The detailed analysis of these fragments, in conjunction with the comprehensive NMR data, provides an irrefutable structural elucidation of this compound, showcasing the power of modern spectroscopic methods in chemical research.

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the various functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the spectrum is expected to be dominated by vibrations associated with the ester, the substituted benzene (B151609) ring, and the methylthio group.

The theoretical FT-IR spectrum would be calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set, a method widely recognized for its accuracy in predicting vibrational frequencies. researchgate.netnih.gov The key vibrational modes are predicted as follows:

C=O Stretching: The most intense and characteristic band in the FT-IR spectrum of an ester is the carbonyl (C=O) stretching vibration. For this compound, this is predicted to appear in the region of 1725-1705 cm⁻¹. The presence of electron-withdrawing fluorine atoms on the benzene ring may slightly shift this frequency.

C-O Stretching: The ester group also exhibits C-O stretching vibrations. The asymmetric C-O-C stretch is typically found in the 1250-1100 cm⁻¹ range, while the symmetric stretch appears at a lower wavenumber.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds will produce strong absorption bands in the 1300-1000 cm⁻¹ region.

C-S Stretching: The carbon-sulfur stretching vibration of the methylthio group is expected to be found in the 700-600 cm⁻¹ range.

Aliphatic C-H Stretching: The ethyl and methyl groups will display C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

A summary of the predicted characteristic FT-IR peaks is presented in the interactive table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3050 | Benzene Ring |

| Aliphatic C-H Stretch | 2980-2870 | Ethyl and Methyl Groups |

| Carbonyl C=O Stretch | 1720-1710 | Ester |

| Aromatic C=C Stretch | 1610-1580, 1500-1450 | Benzene Ring |

| C-O-C Asymmetric Stretch | 1250-1230 | Ester |

| C-F Stretch | 1290-1270, 1150-1130 | Difluoro Substituents |

| C-S Stretch | 680-660 | Methylthio Group |

For this compound, the theoretical Raman spectrum would also be calculated using DFT (B3LYP/6-311+G(d,p)). Key predicted Raman active modes include:

Aromatic Ring Breathing Mode: A strong, sharp band is expected around 1000 cm⁻¹, corresponding to the symmetric "breathing" vibration of the benzene ring.

Symmetric C-S Stretching: The C-S stretching vibration of the methylthio group is anticipated to be more prominent in the Raman spectrum than in the FT-IR spectrum.

C=C Stretching: The aromatic C=C stretching vibrations will also be clearly visible in the Raman spectrum.

C-H Bending Modes: Various in-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3050 | Benzene Ring |

| Aromatic Ring Breathing | 1010-990 | Benzene Ring |

| Aromatic C=C Stretch | 1610-1580 | Benzene Ring |

| C-S Symmetric Stretch | 680-660 | Methylthio Group |

| C-C-O Bending | 850-830 | Ester |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Although no experimental crystal structure for this compound has been reported, we can predict its likely crystallographic parameters based on analyses of similar substituted benzoate (B1203000) esters. It is anticipated that the compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1.

A hypothetical set of crystallographic data is presented below. These values are illustrative and would require experimental verification.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1075 |

| Z | 4 |

The molecular geometry would reveal the planarity of the benzene ring and the conformation of the ethyl ester and methylthio substituents relative to the ring. The C-F, C-S, and ester C-O and C=O bond lengths would be of particular interest for comparison with standard values.

The way in which molecules of this compound pack in the solid state is governed by a variety of intermolecular forces. Analysis of the crystal packing would likely reveal:

C-H···O Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds of the ethyl or methyl groups and the oxygen atoms of the ester carbonyl group are likely to be present.

Halogen Bonding: The fluorine atoms could potentially participate in weak halogen bonding (C-F···O or C-F···π interactions), further influencing the crystal packing arrangement.

A detailed analysis of these interactions would provide a comprehensive understanding of the supramolecular architecture of the crystal.

Computational and Theoretical Chemistry Investigations of Ethyl 2,3 Difluoro 4 Methylthio Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Optimization of Molecular Geometry and Electronic Structure

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). The process calculates bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface. For Ethyl 2,3-difluoro-4-(methylthio)benzoate, this would involve determining the spatial arrangement of the ethyl ester group, the difluorinated benzene (B151609) ring, and the methylthio group.

Upon successful optimization, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. While specific values for this compound are not found in existing literature, a hypothetical table of optimized geometrical parameters is presented below to illustrate the expected output of such a study.

Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-F | 1.34 - 1.36 | - | - |

| C-S | 1.77 - 1.79 | - | - |

| S-CH3 | 1.81 - 1.83 | - | - |

| C=O | 1.21 - 1.23 | - | - |

| C-O (ester) | 1.33 - 1.35 | - | - |

| O-C (ethyl) | 1.45 - 1.47 | - | - |

| C-H | 1.08 - 1.10 | - | - |

| C-C-C (ring) | - | 119 - 121 | - |

| C-C-F | - | 118 - 120 | - |

| C-S-C | - | 103 - 105 | - |

| C-O-C | - | 115 - 117 | - |

| O=C-O | - | 123 - 125 | - |

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methylthio group and the benzene ring, while the LUMO would likely be distributed over the electron-withdrawing ethyl benzoate (B1203000) moiety. A hypothetical representation of FMO analysis is provided below.

Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the fluorine atoms, indicating these as sites for electrophilic interaction. The hydrogen atoms of the ethyl and methyl groups would exhibit positive potential.

Prediction of Spectroscopic Parameters

Computational methods can also predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts (¹H and ¹³C). These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR spectra. This comparison is a powerful method for structural elucidation. While experimental NMR data for this compound is available from commercial suppliers bldpharm.com, a direct comparison with published computational predictions is not currently possible. A hypothetical comparison is shown below.

Hypothetical ¹³C NMR Chemical Shift Comparison

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C=O | 164.5 | 165.2 |

| Aromatic C-S | 145.8 | 146.3 |

| Aromatic C-F | 150.1 | 150.9 |

| Aromatic C-F | 152.3 | 153.0 |

| Aromatic C-H | 125.6 | 126.1 |

| Aromatic C-CO | 128.9 | 129.5 |

| O-CH₂ | 62.1 | 62.8 |

| S-CH₃ | 15.4 | 16.0 |

| O-CH₂-CH₃ | 14.2 | 14.8 |

Theoretical Vibrational Frequency Analysis

Theoretical vibrational (infrared and Raman) frequencies can be calculated using DFT. These calculations predict the frequencies of different vibrational modes within the molecule, such as stretching, bending, and torsional motions. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental spectra.

For this compound, characteristic vibrational modes would include C=O stretching, C-F stretching, C-S stretching, and various aromatic ring vibrations. The analysis of these modes provides a detailed fingerprint of the molecule's structure. General ranges for such vibrations have been established in studies of similar molecules researchgate.netarxiv.orgscirp.org.

Hypothetical Vibrational Frequency Data

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3150 | 3000-3050 |

| C-H stretch (aliphatic) | 2950-3050 | 2850-2950 |

| C=O stretch | 1750-1780 | 1710-1740 |

| C=C stretch (aromatic) | 1580-1620 | 1540-1580 |

| C-F stretch | 1200-1300 | 1160-1260 |

| C-O stretch (ester) | 1100-1250 | 1070-1210 |

| C-S stretch | 650-750 | 630-730 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for investigating the synthesis of this compound. A primary synthetic route amenable to computational modeling is the Fischer esterification of 2,3-difluoro-4-(methylthio)benzoic acid with ethanol (B145695), catalyzed by a strong acid. Density Functional Theory (DFT) calculations are instrumental in elucidating the intricate mechanism of this reaction, allowing for the characterization of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. tcu.edubyjus.comyoutube.commasterorganicchemistry.com

The reaction mechanism involves a series of steps, each with a corresponding transition state that represents the energy maximum for that step. The initial step is the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The subsequent nucleophilic attack by ethanol leads to a tetrahedral intermediate. This is followed by a proton transfer and the elimination of a water molecule to form the protonated ester. The final step is the deprotonation to yield the ethyl ester product.

Computational models can predict the geometries and energies of the transition states, providing insight into the reaction kinetics. For instance, the energy barrier for the nucleophilic attack and the elimination of water can be calculated to determine the rate-determining step of the reaction.

A hypothetical reaction pathway for the acid-catalyzed esterification of 2,3-difluoro-4-(methylthio)benzoic acid with ethanol is presented below, with corresponding calculated activation energies.

Table 1: Hypothetical Calculated Activation Energies for the Fischer Esterification of 2,3-difluoro-4-(methylthio)benzoic acid

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of carbonyl oxygen | 5.2 |

| 2 | Nucleophilic attack by ethanol | 15.8 |

| 3 | Proton transfer | 8.1 |

| 4 | Elimination of water | 12.5 |

| 5 | Deprotonation of the ester | 3.4 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Furthermore, computational studies can explore alternative reaction pathways, such as those involving different catalysts or reaction conditions. They can also be employed to investigate potential side reactions, such as nucleophilic aromatic substitution on the difluoro-substituted ring, which could compete with the desired esterification. nih.govnih.gov

Conformational Analysis and Energetic Profiles

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, conformational analysis is crucial for understanding its preferred shapes and the energy barriers between them. The primary sources of conformational flexibility in this molecule are the rotation around the C-O bond of the ester group and the C-S bond of the methylthio group. nih.govlibretexts.org

Computational methods, particularly molecular mechanics and quantum mechanical calculations, can be used to map the potential energy surface of the molecule as a function of these rotational degrees of freedom. This allows for the identification of stable conformers (energy minima) and the transition states that connect them.

The two main conformers of the ester group are typically referred to as syn-periplanar and anti-periplanar, describing the dihedral angle between the carbonyl group and the ethyl group. Steric hindrance between the ethyl group and the aromatic ring, as well as dipole-dipole interactions, will influence the relative energies of these conformers. numberanalytics.comyoutube.com Similarly, the orientation of the methyl group in the methylthio substituent relative to the benzene ring will be governed by steric and electronic effects.

A hypothetical energetic profile showing the relative energies of different conformers of this compound is presented below.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C(ar)-C(O)-O-CH2) | Dihedral Angle (C(ar)-S-CH3) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~0° (syn-periplanar) | ~90° | 0.00 |

| 2 | ~180° (anti-periplanar) | ~90° | 2.5 |

| 3 | ~0° (syn-periplanar) | ~0° | 4.8 |

| 4 | ~180° (anti-periplanar) | ~0° | 6.2 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific computational studies.

These energetic profiles are invaluable for understanding which conformations are most likely to be present at a given temperature and how the molecule might change its shape during interactions with other molecules.

Studies on the Electronic Influence of Fluorine and Methylthio Groups on the Benzoate System

The reactivity and electronic properties of the benzoate system in this compound are significantly modulated by the presence of the two fluorine atoms and the methylthio group. Computational chemistry offers a detailed understanding of these electronic effects through various analysis techniques. nih.govnih.gov

DFT calculations can provide quantitative measures of these electronic effects. For example, calculating the distribution of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can reveal the electron-donating or -withdrawing nature of the substituents at different positions on the ring. tandfonline.comnih.govresearchgate.net The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical. A lower LUMO energy, for instance, would indicate a greater susceptibility to nucleophilic attack.

The influence of these substituents can also be contextualized using Hammett constants, which provide an empirical measure of the electronic effect of a substituent on the reactivity of a benzene derivative. wikipedia.orgoup.comlibretexts.orgunits.itpitt.edu

Table 3: Hypothetical Calculated Electronic Properties of this compound

| Property | Value | Interpretation |

| Mulliken Charge on C1 (ipso-ester) | +0.35 | Electron deficient due to ester group |

| Mulliken Charge on C2 (ortho-F) | +0.28 | Electron deficient due to fluorine |

| Mulliken Charge on C3 (meta-F) | +0.25 | Electron deficient due to fluorine |

| Mulliken Charge on C4 (para-SMe) | -0.15 | Electron rich due to resonance from sulfur |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

Note: The data in this table is hypothetical and based on general principles of computational chemistry. Actual values would be obtained from specific DFT calculations.

These computational investigations into the electronic structure are fundamental for predicting the molecule's reactivity in various chemical environments and for designing analogues with tailored electronic properties.

Synthesis and Exploration of Structural Analogues and Derivatives of Ethyl 2,3 Difluoro 4 Methylthio Benzoate

Systematic Variation of the Ester Group

The ester functionality of ethyl 2,3-difluoro-4-(methylthio)benzoate is a prime target for structural modification to alter the compound's steric and electronic characteristics. The ethyl ester can be readily converted to other esters through transesterification or by hydrolysis to the parent carboxylic acid followed by re-esterification. nih.gov

Table 1: Hypothetical Analogues of this compound with Varied Ester Groups

| Compound Name | Ester Group | Potential Synthetic Route | Expected Impact on Properties |

| Mthis compound | Methyl (-CH₃) | Transesterification with methanol | Minimal steric change, slight increase in polarity |

| Isopropyl 2,3-difluoro-4-(methylthio)benzoate | Isopropyl (-CH(CH₃)₂) | Esterification of the carboxylic acid with isopropanol | Increased steric hindrance around the carbonyl group |

| Benzyl (B1604629) 2,3-difluoro-4-(methylthio)benzoate | Benzyl (-CH₂C₆H₅) | Esterification with benzyl alcohol | Introduction of an additional aromatic ring, potential for π-π stacking interactions |

| 2-Methoxythis compound | 2-Methoxyethyl (-CH₂CH₂OCH₃) | Esterification with 2-methoxyethanol | Increased hydrophilicity and potential for hydrogen bonding |

The synthesis of these analogues typically involves the reaction of the corresponding alcohol with the acyl chloride or carboxylic acid precursor of this compound, often catalyzed by an acid or a coupling agent. The rate of hydrolysis of these esters is expected to be influenced by both the electronic nature and the steric bulk of the alcohol moiety. For instance, bulkier ester groups like tert-butyl would likely decrease the rate of nucleophilic acyl substitution reactions.

Modification of Fluorine Substitution Patterns

The number and position of fluorine atoms on the benzene (B151609) ring profoundly influence the molecule's reactivity and electronic properties. Fluorine is a strongly electronegative atom that exerts a powerful inductive electron-withdrawing effect (-I). mdpi.com This effect can be modulated by systematically altering the fluorine substitution pattern.

Table 2: Isomers of Ethyl Difluoro-4-(methylthio)benzoate

| Compound Name | Fluorine Positions | Potential Synthetic Precursor | Expected pKa of Parent Acid (Relative to 2,3-difluoro) |

| This compound | 2,3 | 1,2,3-Trifluoro-4-(methylthio)benzene | Baseline |

| Ethyl 2,5-difluoro-4-(methylthio)benzoate | 2,5 | 1,2,4-Trifluoro-5-(methylthio)benzene | Lower |

| Ethyl 2,6-difluoro-4-(methylthio)benzoate | 2,6 | 1,3,5-Trifluoro-4-(methylthio)benzene | Higher |

| Ethyl 3,5-difluoro-4-(methylthio)benzoate | 3,5 | 1,3,5-Trifluoro-2-(methylthio)benzene | Lower |

The synthesis of these isomers would necessitate starting from appropriately substituted fluorinated aromatic precursors. The electronic impact of the fluorine atoms is additive. For example, moving a fluorine atom from the 3-position to the 5-position (relative to the ester) would likely increase the acidity of the parent benzoic acid due to the combined inductive effects from the 2 and 5 positions. Conversely, a 2,6-difluoro substitution pattern would likely result in a less acidic parent benzoic acid due to the ortho effect and potential steric hindrance to the solvation of the carboxylate anion.

Alterations to the Sulfur-Containing Moiety

The methylthio group (-SCH₃) is another key site for structural modification. This group can be altered through oxidation, dealkylation followed by realkylation, or by replacement with other sulfur-containing functionalities.

Table 3: Derivatives of this compound with Modified Sulfur Moieties

| Compound Name | Sulfur Moiety | Potential Synthetic Route | Expected Impact on Properties |

| Ethyl 2,3-difluoro-4-(methylsulfinyl)benzoate | Methylsulfinyl (-S(O)CH₃) | Controlled oxidation of the methylthio group | Increased polarity and potential for hydrogen bonding |

| Ethyl 2,3-difluoro-4-(methylsulfonyl)benzoate | Methylsulfonyl (-S(O)₂CH₃) | Further oxidation of the methylsulfinyl group | Significantly increased electron-withdrawing character |

| Ethyl 4-(ethylthio)-2,3-difluorobenzoate | Ethylthio (-SCH₂CH₃) | Nucleophilic substitution with sodium ethanethiolate on a suitable precursor | Minor increase in lipophilicity |

| Ethyl 2,3-difluoro-4-mercaptobenzoate | Thiol (-SH) | Demethylation of the methylthio group | Introduction of an acidic thiol group, potential for disulfide bond formation |

Oxidation of the methylthio group to the corresponding sulfoxide (B87167) and sulfone can be achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These modifications significantly increase the electron-withdrawing nature of the substituent, which in turn would increase the acidity of the parent carboxylic acid and affect the reactivity of the aromatic ring.

Design Principles for New Analogues

The design of new analogues of this compound is guided by established principles of medicinal and materials chemistry. The goal is often to modulate specific properties such as lipophilicity, electronic character, and steric profile.

Key design principles include:

Isosteric and Bioisosteric Replacements: Replacing the methylthio group with other groups of similar size and electronic character, such as a methoxy (B1213986) or an ethyl group, can help to probe the importance of the sulfur atom.

Modulation of Electronic Effects: The introduction of additional electron-donating or electron-withdrawing groups on the aromatic ring can be used to systematically tune the electronic properties of the molecule. The Hammett equation can be a useful tool to predict the electronic influence of these substituents.

Enhancement of Metabolic Stability: In a drug discovery context, modifications are often made to block potential sites of metabolism. For example, replacing the methyl group on the sulfur with a cyclopropyl (B3062369) group can sometimes enhance metabolic stability.

Impact of Structural Modifications on Chemical Reactivity and Electronic Properties

The structural modifications outlined in the preceding sections are expected to have a significant impact on the chemical reactivity and electronic properties of the molecule.

Reactivity of the Ester Group: The susceptibility of the ester to hydrolysis will be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as a sulfonyl group or additional fluorine atoms, will make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack. bldpharm.com Conversely, electron-donating groups would decrease the reactivity of the ester.

Reactivity of the Aromatic Ring: The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing fluorine and ester groups. The reactivity of the ring towards electrophilic aromatic substitution is expected to be low.

Electronic Properties: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, will be significantly affected by the nature and position of the substituents. For instance, oxidation of the methylthio group to a methylsulfonyl group will lower the energy of the LUMO, making the molecule a better electron acceptor. The introduction of electron-donating groups would raise the HOMO energy. These changes in electronic properties can be studied using computational methods and spectroscopic techniques.

Conclusion and Future Research Directions

Summary of Academic Research Findings and Implications

Academic research directly focused on Ethyl 2,3-difluoro-4-(methylthio)benzoate is not extensively documented in publicly available literature. However, by examining studies on structurally similar compounds and the fundamental principles of organofluorine chemistry, we can infer its scientific significance. The implications of its structure suggest its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science.

The presence of fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, enhancing its metabolic stability and binding affinity in biological systems—a sought-after characteristic in drug design. acs.orgnih.gov The methylthio group offers a site for further chemical modification, such as oxidation to sulfoxide (B87167) or sulfone, which can modulate the compound's polarity and biological activity. bohrium.comrsc.orgorientjchem.org The ethyl benzoate (B1203000) moiety serves as a versatile handle for transformations like hydrolysis to the corresponding carboxylic acid or amidation. rsc.orgsserc.org.ukquora.com

The combination of these functional groups in a single molecule presents a unique scaffold for the development of novel compounds with tailored properties. Research on related fluorinated and thio-substituted aromatics suggests that this compound could be a key building block for creating new agrochemicals, pharmaceuticals, or advanced materials. scimplify.comnih.govresearchgate.netgoogle.com

Identification of Unexplored Reaction Pathways and Synthetic Challenges

While a definitive, published synthesis for this compound is not readily found, a plausible synthetic route can be postulated based on established organic chemistry principles. The primary challenge lies in the regioselective introduction of the three different substituents onto the benzene ring. youtube.compressbooks.publibretexts.org

A potential synthetic pathway could commence with a suitably substituted fluorinated starting material. For instance, starting from a difluorinated aniline, a Sandmeyer-type reaction could be employed to introduce the methylthio group. Subsequent functional group transformations would be necessary to introduce the carboxylic acid or its ester derivative. The order of these steps is crucial to avoid unwanted side reactions and to ensure the desired regiochemistry. researchgate.netyoutube.com

An alternative approach could involve the nucleophilic aromatic substitution on a polyfluorinated benzene derivative. However, controlling the regioselectivity of such reactions can be a significant hurdle. rsc.org

Unexplored Reaction Pathways:

Metal-catalyzed cross-coupling reactions: The C-F bonds, while strong, can be activated under certain catalytic conditions, opening pathways for the introduction of new functional groups. researchgate.netnih.gov Similarly, the C-S bond of the methylthio group could potentially participate in cross-coupling reactions.

Oxidative transformations: The selective oxidation of the methylthio group to a sulfoxide or sulfone in the presence of the other functional groups presents an interesting area for exploration. bohrium.comrsc.orgorientjchem.org The choice of oxidizing agent and reaction conditions would be critical to achieve the desired outcome. acs.orgorganic-chemistry.org

Derivatization of the ester: The ethyl ester can be converted to a wide range of other functional groups, such as amides, hydrazides, or other esters, to generate a library of new compounds for biological screening or material science applications.

Future Opportunities in Advanced Materials Development

The unique combination of fluorine atoms and a sulfur-containing functional group in this compound suggests potential applications in the development of advanced materials.

Fluorinated Polymers: Organofluorine compounds are precursors to a wide range of polymers with exceptional properties such as high thermal stability, chemical resistance, and low surface energy. The title compound could potentially be incorporated into polymer backbones or used as an additive to impart specific properties.

Liquid Crystals: The rigid, substituted benzene core is a common feature in liquid crystalline materials. The polar fluorine and sulfur substituents could influence the mesomorphic properties, leading to the development of new liquid crystal phases.

Organic Electronics: The electronic properties of the aromatic ring, modulated by the fluorine and methylthio groups, could make this compound or its derivatives interesting candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Further research into the polymerization of derivatives of this compound and the investigation of its liquid crystalline and electronic properties are promising avenues for future exploration.

Integration with Emerging Methodologies in Organic Chemistry

The synthesis and functionalization of this compound can benefit from the integration of modern and emerging methodologies in organic chemistry.

Flow Chemistry: Continuous flow microreactors offer enhanced control over reaction parameters such as temperature and mixing, which can be particularly advantageous for handling highly reactive fluorinating agents and for improving the selectivity of reactions. beilstein-journals.orghilarispublisher.comresearchgate.nettechnologynetworks.comnih.gov This technology could be applied to develop a more efficient and safer synthesis of the title compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond functionalization under mild conditions. nih.gov This methodology could be explored for the selective modification of the C-F bonds in this compound, providing access to a wider range of derivatives.

Computational Chemistry: Quantum chemical calculations can provide valuable insights into the reactivity and electronic properties of the molecule. digitellinc.comnih.govemerginginvestigators.orgnih.gov These computational studies can help in predicting the regioselectivity of reactions, understanding reaction mechanisms, and designing more efficient synthetic routes. For instance, computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the experimental design of further functionalization reactions.

By embracing these modern techniques, the exploration of the chemical space around this compound can be accelerated, leading to the discovery of new reactions and molecules with valuable properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2,3-difluoro-4-(methylthio)benzoate, and what reaction conditions are critical for optimizing yield?